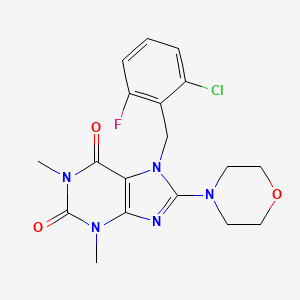![molecular formula C20H21N3O4 B15030886 methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B15030886.png)
methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole core, a methoxyphenoxyethyl group, and a methoxycarbonylhydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced via nucleophilic substitution reactions, where the indole core reacts with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base.
Formation of the Methoxycarbonylhydrazide Moiety: The final step involves the condensation of the intermediate with methoxycarbonylhydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the methoxyphenoxyethyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or the modulation of biological pathways.
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features an indole core and has been studied for its anticancer properties.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in protecting and deprotecting amine groups.
N-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide: Another compound with a methoxyphenoxyethyl group, used in various chemical applications.
Uniqueness
N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to its combination of an indole core with a methoxyphenoxyethyl group and a methoxycarbonylhydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
methyl N-[(E)-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C20H21N3O4/c1-25-18-9-5-6-10-19(18)27-12-11-23-14-15(13-21-22-20(24)26-2)16-7-3-4-8-17(16)23/h3-10,13-14H,11-12H2,1-2H3,(H,22,24)/b21-13+ |
InChI 键 |
YHTFEYXURDBUBY-FYJGNVAPSA-N |
手性 SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=N/NC(=O)OC |
规范 SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030804.png)

![2-chloro-8-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B15030811.png)
![7-(4-{[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15030813.png)
![N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15030817.png)
![(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030828.png)

![1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15030848.png)
![2,2,2-trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B15030856.png)
![5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B15030858.png)
![1-(9H-carbazol-9-yl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B15030865.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide](/img/structure/B15030881.png)
![3-[(2E)-2-(4-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15030885.png)

